2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with bromine atoms and phenyl groups, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
Esterification: The carboxylic acid group on the quinoline core is esterified with 2-(4-bromophenyl)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinoline derivatives with additional functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science: Potential application in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by:
Binding to Molecular Targets: Interacting with specific proteins or enzymes to modulate their activity.
Inhibiting Enzymes: Acting as an inhibitor of key enzymes involved in disease pathways.
Modulating Receptors: Binding to receptors on cell surfaces to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylate: Similar structure with a chlorine atom instead of a bromine atom.
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxamide: Similar structure with a carboxamide group instead of a carboxylate group.
Uniqueness
Substitution Pattern: The specific substitution pattern of bromine and phenyl groups on the quinoline core makes it unique.
Biological Activity: The unique combination of functional groups may result in distinct biological activities compared to similar compounds.
Chemical Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C26H19Br2NO3 |
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Molecular Weight |
553.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Br2NO3/c1-15-3-4-18(11-16(15)2)24-13-22(21-12-20(28)9-10-23(21)29-24)26(31)32-14-25(30)17-5-7-19(27)8-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
LHAFZGPEKQXLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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